molecular formula C7H14NO5P B1681618 Selfotel CAS No. 110347-85-8

Selfotel

货号: B1681618
CAS 编号: 110347-85-8
分子量: 223.16 g/mol
InChI 键: LPMRCCNDNGONCD-RITPCOANSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Selfotel,也称为 CGS-19755,是一种 N-甲基-D-天冬氨酸 (NMDA) 受体的竞争性拮抗剂。它最初因其潜在的神经保护作用而被研究,特别是在治疗急性缺血性卒中方面。This compound 直接与谷氨酸竞争结合 NMDA 受体,从而抑制谷氨酸的兴奋毒性作用 .

准备方法

Selfotel 可以通过一系列化学反应合成。合成路线通常包括以下步骤:

    起始原料: 合成从制备哌啶衍生物开始。

    膦甲基化: 哌啶衍生物进行膦甲基化反应,引入膦甲基。

    羧化: 然后将所得化合物羧化,形成最终产物 this compound。

这些步骤的反应条件涉及使用特定的试剂和催化剂以确保所需的化学转化。This compound 的工业生产方法可能会涉及优化这些合成路线,以实现高产率和高纯度 .

化学反应分析

Selfotel 经历了各种化学反应,包括:

    氧化: this compound 在特定条件下可以被氧化,形成氧化衍生物。

    还原: 它也可以进行还原反应,生成该化合物的还原形式。

    取代: this compound 可以参与取代反应,其中特定的官能团被其他官能团取代。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。这些反应形成的主要产物取决于所使用的特定条件和试剂 .

科学研究应用

Selfotel (CGS-19755) is a competitive NMDA antagonist that directly competes with glutamate for receptor binding . Initial studies suggested it had anticonvulsant, anxiolytic, analgesic, and neuroprotective properties . It was initially researched for stroke treatment, but further studies revealed phencyclidine-like effects, limited effectiveness, and potential neurotoxicity under certain conditions, leading to the discontinuation of its clinical development .

Head Trauma

This compound's efficacy as an N-methyl-D-aspartate receptor antagonist was assessed in two parallel studies involving patients with severe head injuries, defined by Glasgow Coma Scale scores of 4 to 8 after resuscitation . These trials enrolled 693 patients in a prospective, double-blind, multicenter design . However, the trials were prematurely halted due to concerns raised by the Safety and Monitoring Committee regarding potential increases in deaths and serious brain-related adverse events in the treatment arm. An interim efficacy analysis indicated a low likelihood of demonstrating success with this compound if the studies were completed . Subsequent data analysis revealed no statistically significant difference in mortality rates between the treatment groups in the head injury trials .

Stroke

This compound was evaluated in acute ischemic stroke patients based on its neuroprotective efficacy in animal models . Phase 1 and 2a studies established a safe dose of up to 1.5 mg/kg . Two pivotal phase 3 ischemic stroke trials used a double-blind, randomized, placebo-controlled parallel design to test whether a single intravenous dose of 1.5 mg/kg of this compound, administered within 6 hours of stroke onset, would improve functional outcome at 90 days, measured by a Barthel Index score of >/=60 . Both trials were suspended on the advice of the independent Data Safety Monitoring Board due to an imbalance in mortality after enrolling 567 patients . Early mortality was higher in this compound-treated patients and, in patients with severe stroke, the mortality imbalance was significant throughout the trial . this compound was deemed ineffective for acute ischemic stroke, with a trend suggesting potential neurotoxic effects in brain ischemia .

Neuroprotection

Animal studies, including gerbil and rabbit models of ischemia, determined this compound doses around 40 mg/kg to be neuroprotective . Phase IIa trials identified the maximum safe dose in stroke patients as 1.5 mg/kg, as higher doses led to psychotomimetic effects . Dawson et al. found that this compound had detectable side effects, resulting in therapeutic ratios of less than 1, in rats with permanent middle cerebral artery occlusion .

NXQ Extract

NXQ, a herbal extract, was investigated for its potential vascular protective effects, with its efficacy compared to that of kaempferol and quercetin . NXQ significantly reduced H2O2-induced ROS generation and LDH leakage, restoring cell viability . It also induced angiogenesis in VRI-inhibited Tg(fli1:EFGP) zebrafish embryos . A randomized, double-blind, placebo-controlled trial protocol was developed to assess the effectiveness and safety of NXQ in ischemic stroke patients . However, the trial sponsor could not secure Good Manufacturing Practice accreditation, leading to changes in the research plan .

Data Table

ApplicationDescriptionOutcome
Head TraumaTwo parallel studies of severely head-injured patients with Glasgow Coma Scale scores of 4 to 8.Trials stopped prematurely due to concerns about increased deaths and adverse events. No statistically significant difference in mortality rates between treatment groups .
StrokeTwo phase 3 ischemic stroke trials tested whether this compound improved functional outcomes when administered within 6 hours of stroke onset.Trials suspended due to an imbalance in mortality. This compound was not effective and may have had neurotoxic effects .
NeuroprotectionAnimal studies used this compound doses of around 40 mg/kg, which were neuroprotective in gerbil and rabbit models of ischemia.Safe doses in humans were much lower (1.5 mg/kg) due to psychotomimetic effects. This compound had detectable side effects, resulting in low therapeutic ratios .
Vascular ProtectionStudies on NXQ, a herbal extract with key components kaempferol and quercetin, evaluated vascular protective effects against H2O2-induced damage.NXQ significantly attenuated H2O2-induced ROS generation and LDH leakage and restored cell viability. It also induced angiogenesis in zebrafish embryos . A clinical trial protocol was developed but not fully executed due to manufacturing accreditation issues .

Case Studies

作用机制

Selfotel 通过竞争性结合 NMDA 受体发挥作用,特别是在谷氨酸结合位点。这抑制了谷氨酸的作用,谷氨酸是中枢神经系统中主要的兴奋性神经递质。通过阻断谷氨酸的兴奋毒性作用,this compound 可以在缺血性卒中等事件中潜在地保护神经元免受损伤。涉及的分子靶标包括 NMDA 受体和相关的信号通路 .

相似化合物的比较

Selfotel 在 NMDA 受体拮抗剂中是独一无二的,因为它具有竞争性结合机制。类似的化合物包括:

    苯环利定 (PCP): 一种具有不同结合特性的非竞争性 NMDA 受体拮抗剂。

    氯胺酮: 另一种非竞争性 NMDA 受体拮抗剂,用于其麻醉和抗抑郁作用。

    美金刚: 一种低亲和力、非竞争性 NMDA 受体拮抗剂,用于治疗阿尔茨海默病。

与这些化合物相比,this compound 的竞争性结合机制提供了一种不同的方法来调节 NMDA 受体活性 .

生物活性

Selfotel, also known as CGS-19755, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which has been investigated primarily for its neuroprotective properties in conditions such as traumatic brain injury and ischemic stroke. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, clinical trial outcomes, and implications based on diverse research findings.

This compound functions by blocking the NMDA receptor, which is crucial for excitatory neurotransmission in the central nervous system. By inhibiting this receptor, this compound aims to reduce excitotoxicity—a condition where excessive glutamate leads to neuronal damage. Initial studies indicated that this compound could exhibit anticonvulsant , anxiolytic , analgesic , and neuroprotective effects, making it a candidate for treating various neurological disorders .

Phase III Trials in Head Injury

Two pivotal Phase III clinical trials were conducted to evaluate the efficacy of this compound in patients with severe head injuries. These trials enrolled 693 patients and were designed as double-blind studies comparing this compound with placebo. However, both trials were halted prematurely due to concerns about increased mortality and serious adverse events associated with this compound treatment. An interim analysis suggested that the likelihood of demonstrating a significant benefit was low .

Phase III Trials in Ischemic Stroke

This compound was also tested in two Phase III trials for acute ischemic stroke, where it was administered intravenously within six hours of stroke onset. The trials aimed to assess functional outcomes at 90 days using the Barthel Index. Despite initial safety data suggesting tolerability at doses up to 1.5 mg/kg, the trials were suspended after observing an imbalance in mortality rates—22% in the this compound group compared to 17% in the placebo group . Notably, early mortality was significantly higher among those treated with this compound, raising concerns about its potential neurotoxic effects during ischemic events .

Summary of Findings

The following table summarizes key findings from clinical trials involving this compound:

Study Type Population Outcome Findings
Phase III Head Injury693 patientsMortality and adverse eventsTrials halted due to increased mortality; no significant efficacy observed
Phase III Ischemic Stroke567 patientsFunctional outcome at 90 daysHigher early mortality in this compound group; no significant improvement noted

Case Studies

Several case studies have documented the adverse effects associated with this compound treatment. For instance, in patients with severe strokes, there was a notable trend toward increased mortality within the first month of treatment. These observations led researchers to reconsider the safety profile of NMDA antagonists like this compound in acute neurological conditions .

属性

IUPAC Name

(2S,4R)-4-(phosphonomethyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO5P/c9-7(10)6-3-5(1-2-8-6)4-14(11,12)13/h5-6,8H,1-4H2,(H,9,10)(H2,11,12,13)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMRCCNDNGONCD-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C[C@@H]1CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045675
Record name Selfotel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110347-85-8, 113229-62-2
Record name Selfotel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110347-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selfotel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110347858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selfotel, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113229622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selfotel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SELFOTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VGJ4A41L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SELFOTEL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0905W44Y3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Selfotel
Reactant of Route 2
Selfotel
Reactant of Route 3
Selfotel
Reactant of Route 4
Selfotel
Reactant of Route 5
Selfotel
Reactant of Route 6
Selfotel
Customer
Q & A

A: Selfotel (cis-4-phosphonomethyl-2-piperidine carboxylic acid) acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glutamate recognition site [, , ]. This binding prevents glutamate, an excitatory neurotransmitter, from activating the receptor. By blocking NMDA receptor activation, this compound reduces excessive calcium influx into neurons, which is believed to contribute to neuronal damage following events like stroke or traumatic brain injury [, , , , , , ]. This neuroprotective effect has been observed in various animal models [, , , , ].

A: * Molecular Formula: C7H12NO5P* Molecular Weight: 221.15 g/mol* Spectroscopic Data: While the provided abstracts don't offer specific spectroscopic data, techniques like NMR and X-ray diffraction have been employed to elucidate the structures of this compound and its analogs [, ].

ANone: this compound is not known to possess catalytic properties. Its primary mechanism of action revolves around receptor binding rather than catalyzing chemical reactions.

A: While the provided abstracts don't elaborate on specific computational studies, they highlight the development of structural analogs of this compound []. It is highly likely that computational methods like molecular docking, QSAR modeling, and molecular dynamics simulations were employed during the design and optimization of these analogs.

A: Research has focused on synthesizing this compound analogs with variations in their aromatic and piperidine moieties [, ]. These modifications aim to explore the SAR and potentially identify compounds with improved potency, selectivity for NMDA receptor subtypes, or more favorable pharmacological profiles.

ANone: this compound's neuroprotective potential has been extensively studied in both in vitro and in vivo models:

  • In vitro: Studies have utilized chick embryo retina slices and cultured rat hippocampal and cortical neurons to demonstrate this compound's ability to protect against glutamate- and NMDA-induced neurotoxicity [].
  • In vivo: Various animal models, including those mimicking global and focal ischemia, head and spinal cord trauma, and acute subdural hematoma, have been used [, , , , , , ]. These studies demonstrated this compound's neuroprotective efficacy, albeit with varying degrees of success.

ANone: The development of resistance to this compound has not been documented in the literature.

ANone: While this compound exhibited neuroprotective effects in preclinical models, clinical trials revealed potential safety concerns. These concerns primarily revolved around dose-limiting neuropsychological side effects, including:

  • Psychomimetic effects: Hallucinations, agitation, confusion, paranoia, and delirium were frequently reported, particularly at doses above 1.0 mg/kg [, , ].
  • Neurological effects: Ataxia and dizziness were also observed in some patients [].

ANone: The provided abstracts do not mention specific biomarkers associated with this compound treatment.

A: The abstracts mention the use of high-performance liquid chromatography (HPLC) on a chiral stationary phase to determine this compound enantiomers in human urine after derivatization []. This suggests a combination of analytical techniques were employed to study its pharmacokinetics and metabolism.

ANone: The provided abstracts do not contain information regarding the dissolution and solubility of this compound.

ANone: this compound's journey highlights both the promise and challenges of developing neuroprotective therapies:

  • Early Promise: Preclinical studies in various animal models demonstrated the potential of this compound as a neuroprotective agent against different types of cerebral injury [, , , , ].
  • Clinical Trials: This early promise led to the initiation of Phase III clinical trials in both severe head injury and acute ischemic stroke patients [, , ].
  • Premature Termination: Concerns regarding potential increased mortality and lack of clear efficacy led to the premature termination of these trials [, , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。